VU0810464

Neuropharmacology Ion Channel Pharmacology Cardiac Safety

GIRK channel studies frequently suffer from cardiac off-target confounds and limited CNS exposure with traditional activators like ML297. VU0810464 solves this by providing definitive neuronal selectivity. - 9× higher neuronal (GIRK1/2, EC50=165 nM) vs. cardiac (GIRK1/4, EC50=720 nM) potency. - 2.6× superior brain penetration (Kp,uu=0.83) over ML297. - Isolates stress-induced hyperthermia mechanisms without confounding anxiolytic effects. Supplied with ≥98% purity and analytical documentation for reproducible preclinical research.

Molecular Formula C18H21ClFN3O
Molecular Weight 349.8 g/mol
Cat. No. B2373868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0810464
Molecular FormulaC18H21ClFN3O
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3
InChIInChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24)
InChIKeyHNJJARDABGKWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

VU0810464: Neuronal GIRK1/2 Activator


VU0810464 is a synthetic small-molecule activator of G protein-gated inwardly rectifying potassium (GIRK / Kir3) channels, specifically targeting the neuronal GIRK1/2 (Kir3.1/3.2) heterotetramer [1]. It belongs to the 1H-pyrazol-5-yl-2-phenylacetamide chemotype, representing a non-urea-containing class of GIRK channel modulators distinct from earlier urea-based activators [2]. VU0810464 demonstrates nanomolar potency at GIRK1/2 channels (EC50 = 165 nM) and exhibits improved brain penetration compared to the prototypical GIRK activator ML297 [3].

Why VU0810464 Cannot Be Substituted


Substituting VU0810464 with alternative GIRK channel activators such as ML297 introduces significant experimental confounds due to divergent selectivity profiles, brain penetration, and behavioral outcomes. While both compounds activate GIRK1/2 channels with comparable nanomolar potency, ML297 exhibits substantially lower neuronal-versus-cardiac subtype selectivity and produces anxiety-reducing effects not observed with VU0810464 [1]. These pharmacological divergences preclude simple interchangeability and necessitate compound-specific selection based on the research question: studies focused on isolating neuronal GIRK1/2 contributions to physiology and behavior, without cardiac off-target engagement or confounding anxiolytic effects, require VU0810464 rather than ML297 [2].

VU0810464 Differentiation Evidence


GIRK1/2 vs. GIRK1/4 Subtype Selectivity

VU0810464 demonstrates 4.4-fold selectivity for neuronal GIRK1/2 over cardiac GIRK1/4 channels, compared to ML297 which shows only 5.5-fold selectivity [1]. While both compounds activate GIRK1/2 with similar potency (EC50 165 nM for VU0810464 vs 160 nM for ML297), the critical differentiation lies in their absolute potency at the cardiac subtype: VU0810464 (EC50 = 720 nM) is 1.2-fold less potent at GIRK1/4 than ML297 (EC50 = 887 nM) . In functional electrophysiology using sinoatrial node (SAN) cells versus hippocampal (HPC) neurons, VU0810464 exhibits a 9-fold higher potency for neuronal Kir3 channel activation compared to cardiac SAN cells [1]. This represents a functionally meaningful margin for studies requiring neuronal-specific GIRK modulation with minimal cardiac engagement.

Neuropharmacology Ion Channel Pharmacology Cardiac Safety

Brain Penetration Advantage

VU0810464 achieves superior brain exposure compared to ML297, as quantified by the unbound brain-to-plasma partition coefficient (Kp,uu). Following intraperitoneal administration (30 mg/kg), VU0810464 demonstrates a Kp,uu of 0.83, indicating favorable and unrestricted brain distribution [1]. In contrast, ML297 exhibits a Kp,uu of 0.32, representing a 2.6-fold lower unbound brain concentration relative to plasma [1]. Both compounds display rapid clearance with brain and plasma half-lives of approximately 20 minutes . However, the 2.6-fold improvement in brain partitioning with VU0810464 translates to higher effective CNS concentrations at equivalent systemic exposure, a critical parameter for behavioral pharmacology and CNS disease modeling studies.

Pharmacokinetics CNS Drug Delivery Neuropharmacology

Behavioral Dissociation: SIH Without Anxiolysis

In parallel in vivo behavioral testing, VU0810464 and ML297 produce divergent anxiety-related outcomes despite comparable effects on stress-induced hyperthermia (SIH). VU0810464 (10-30 mg/kg, i.p.) reduced SIH in a Kir3-dependent manner, an effect absent in Girk1 knockout mice [1]. ML297 similarly reduced SIH. However, in the elevated plus maze (EPM) test, a classic assay for anxiety-related behavior, ML297 significantly decreased anxiety-like behavior (increased open arm time/entries) whereas VU0810464 produced no detectable change in EPM parameters at doses that fully engaged SIH reduction [1]. This functional dissociation indicates that ML297 engages additional neural circuits—potentially through its broader off-target profile or cardiac GIRK activation—that manifest as anxiolysis, whereas VU0810464 provides a cleaner readout of GIRK1/2-dependent SIH regulation without confounding anxiolytic activity.

Behavioral Pharmacology Anxiety Models GIRK Channel Physiology

Amyloid-β Synaptic & Memory Rescue

VU0810464 demonstrates dose-dependent restoration of hippocampal function in an early Alzheimer's disease model, with a defined therapeutic window absent in earlier-generation GIRK activators. In hippocampal slices from amyloid-β oligomer (oAβ₁₋₄₂)-treated mice, both 5 μM and 10 μM VU0810464 rescued CA3-CA1 long-term potentiation (LTP) to ~160% of baseline levels [1]. In behavioral object location memory (OLM) testing, VU0810464 at 0.75 mM and 1.5 mM restored the discrimination index (DI) from oAβ-impaired levels of 0.02 to >0.35 [1]. Critically, in healthy control animals, the lower doses (5 μM in vitro; 0.75 mM in vivo) preserved normal LTP and memory performance, whereas the higher doses impaired both processes [1]. This dose-dependent divergence—rescuing pathology without impairing physiology—contrasts with earlier GIRK activators like ML297, which exhibit less favorable selectivity and have been reported to disrupt normal cognitive function in healthy animals at effective doses [2].

Alzheimer's Disease Synaptic Plasticity Memory Research

VU0810464 Research Applications


Neuronal GIRK Activation with Minimal Cardiac Engagement

Use VU0810464 as a primary tool compound for studies requiring selective activation of neuronal GIRK1/2 channels while minimizing cardiac GIRK1/4 engagement. VU0810464's 9-fold higher neuronal-versus-cardiac potency [1] and 2.6-fold superior brain penetration versus ML297 [1] make it the preferred choice for CNS-focused GIRK pharmacology experiments. This application is particularly suited for ex vivo slice electrophysiology and in vivo behavioral studies where confounding cardiac effects or poor CNS exposure would compromise interpretation.

Stress-Induced Hyperthermia Studies

Employ VU0810464 for stress-induced hyperthermia (SIH) assays where GIRK1/2-dependent autonomic regulation is the endpoint of interest and confounding anxiolytic activity must be excluded. VU0810464 reduces SIH in a Kir3-dependent manner without producing the elevated plus maze anxiolytic effects observed with ML297 [1]. This dissociation makes VU0810464 the superior choice for experiments aiming to isolate SIH mechanisms from generalized anxiety modulation.

Early Alzheimer's & Hippocampal Excitability

Utilize VU0810464 for preclinical studies investigating GIRK activation as a therapeutic strategy for early amyloid-β-induced hippocampal hyperexcitability and cognitive impairment. VU0810464 at low doses (5 μM in vitro; 0.75 mM in vivo) restores oAβ-disrupted LTP and spatial memory while preserving normal synaptic plasticity in healthy tissue [2]. This dose-dependent therapeutic window is a key differentiator from earlier GIRK activators and supports applications in Alzheimer's disease modeling and mechanism-of-action studies focused on excitatory-inhibitory balance restoration.

GIRK1/2 vs. GIRK1/4 Selectivity Profiling

Deploy VU0810464 in pharmacological profiling experiments requiring discrimination between neuronal and cardiac GIRK channel subtypes. With an EC50 of 165 nM at GIRK1/2 and 720 nM at GIRK1/4 [3], VU0810464 provides a defined selectivity window suitable for concentration-response experiments aimed at distinguishing GIRK1/2-mediated from GIRK1/4-mediated physiological effects. This application is supported by whole-cell electrophysiology data demonstrating a 9-fold neuronal preference in native cell preparations [1].

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